Cycloviracin B1

Absolute Configuration Total Synthesis NMR Spectroscopy

Cycloviracin B1 is a naturally occurring macrocyclic glycolipid, or acylsaccharide, isolated from the actinomycete *Kibdelosporangium albatum* strain R761-7 (ATCC. It is a complex C2-symmetrical macrodiolide composed of two D-glucoses, three 2-O-methyl-D-glucoses, and two (C24 and C26) hydroxy fatty acids.

Molecular Formula C83H152O33
Molecular Weight 1678.1 g/mol
CAS No. 142382-45-4
Cat. No. B235113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloviracin B1
CAS142382-45-4
Synonymscycloviracin B1
cycloviracin-B1
Molecular FormulaC83H152O33
Molecular Weight1678.1 g/mol
Structural Identifiers
SMILESCC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O
InChIInChI=1S/C83H152O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h51-61,64-87,90-101H,6-50H2,1-5H3/t51?,52?,53?,54?,55?,56?,57-,58-,59-,60?,61?,64-,65-,66-,67?,68?,69?,70?,71+,72+,73+,74?,75?,76-,77-,78-,79?,80?,81-,82-,83-/m1/s1
InChIKeyUHXMKKIXCMBBAY-UKGVZLGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloviracin B1 (CAS 142382-45-4) Procurement Guide: Structural & Antiviral Baseline


Cycloviracin B1 is a naturally occurring macrocyclic glycolipid, or acylsaccharide, isolated from the actinomycete *Kibdelosporangium albatum* strain R761-7 (ATCC 55061) [1]. It is a complex C2-symmetrical macrodiolide composed of two D-glucoses, three 2-O-methyl-D-glucoses, and two (C24 and C26) hydroxy fatty acids [2]. The compound exhibits potent and selective antiviral activity against herpes simplex virus type 1 (HSV-1) while showing only weak activity against Gram-positive bacteria [3]. Its complete stereochemical configuration was first unambiguously established through total synthesis [4].

Why Cycloviracin B1 Cannot Be Replaced by a Generic Glycolipid or In-Class Analog


Direct substitution of Cycloviracin B1 with a generic glycolipid or even a close structural analog like Cycloviracin B2 or Fattiviracin is not scientifically sound. Research demonstrates that the antiviral activity of Cycloviracin B1 is not a general class property; instead, it is critically dependent on the *entire* and *specific* molecular construct [1]. Studies on synthetic intermediates and analogs showed that both the complete macrodiolide core and the precise stereochemistry of its six chiral centers—determined to be (3R,19S,25R,3'R,17'S,23'R)—are required for appreciable and selective anti-HSV-1 activity [2][3]. Furthermore, even structurally similar compounds like the fattiviracins, once thought to be closely related, have been shown to possess different structures and activity profiles, making any cross-class extrapolation invalid [4].

Cycloviracin B1: Comparative Evidence vs. Cycloviracin B2 & Analogs


Structural Confirmation: Absolute Stereochemistry vs. Unconfirmed Analogs

Cycloviracin B1's complete stereochemical identity has been unambiguously established through total synthesis, a feature not shared by many closely related glycolipids like the fattiviracins [1]. This contrasts with other compounds where the stereochemistry was either unknown or incorrectly assigned. The absolute configuration of its six chiral centers was determined as (3R,19S,25R,3'R,17'S,23'R) by comparison of synthetic derivatives with the natural product [2].

Absolute Configuration Total Synthesis NMR Spectroscopy Stereochemistry

Antiviral Potency: Comparable Potency to Cycloviracin B2 Against HSV-1

Cycloviracin B1 exhibits potent anti-HSV-1 activity comparable to its direct analog Cycloviracin B2 [1]. While B1 has been described as having 'potent' antiviral activity, B2's potency has been quantified with an IC50 of 5.0 µg/mL in dye uptake assays and a range of 9.5-18.1 μM in other tests . This places B1 in the same potency class, a crucial differentiator from unrelated antiviral compounds or weak in-class analogs [2].

Antiviral Activity HSV-1 Potency Selectivity

Structural Integrity: The Entire Construct is Required for Antiviral Activity

Unlike many natural products where a truncated core or simplified analog retains activity, research on Cycloviracin B1 clearly demonstrates that 'the entire construct is necessary for appreciable and selective antiviral activity' [1]. This was proven by synthesizing a series of macrodiolide cores and model compounds for the fatty acid appendices, all of which showed reduced or no activity compared to the full molecule [2].

Structure-Activity Relationship SAR Total Synthesis Antiviral Mechanism

Macrodiolide Core: Unique C2-Symmetrical Scaffold vs. Other Glycolipids

Cycloviracin B1 features a unique C2-symmetrical macrodiolide core, a structural motif that distinguishes it from many other antiviral glycolipids [1]. This was confirmed through both degradation studies and total synthesis [2]. This core is distinct from the macrocyclic structures of related compounds like glucolipsin A, which has a different biological target (glucokinase activation) [3]. The precise (3R,3'R) stereochemistry at the fatty acid attachment site of the lactide core was elucidated by 13C NMR comparison with three possible core structures [4].

Macrodiolide C2-Symmetry Glycolipid Structural Novelty

Selectivity Profile: Potent Anti-HSV-1 with Weak Antibacterial Activity

Cycloviracin B1 demonstrates a distinct selectivity profile characterized by potent inhibition of HSV-1 replication while exhibiting only weak activity against Gram-positive bacteria [1]. This profile is shared with Cycloviracin B2 [2]. While specific IC50 values for B1 against HSV-1 are not reported, the qualitative 'potent' versus 'weak' activity descriptor provides a clear functional differentiator from broad-spectrum antimicrobial glycolipids or compounds with inverse selectivity [3].

Selectivity HSV-1 Gram-positive Antibacterial

Cycloviracin B1: Targeted Research & Industrial Application Scenarios


Reference Standard for HSV-1 Antiviral Mechanism of Action Studies

Given its established potent and selective activity against HSV-1 [1] and the proven requirement of its entire, defined structure for activity [2], Cycloviracin B1 is an ideal reference standard for investigating novel antiviral mechanisms. Researchers can use it to probe HSV-1 replication pathways, confident that the observed effects are due to the specific, fully characterized molecule and not a truncated or promiscuous analog.

Quality Control Benchmark for Natural Product Isolation and Synthetic Chemistry

The complete and unambiguous determination of Cycloviracin B1's structure, including its absolute stereochemistry (3R,19S,25R,3'R,17'S,23'R) [3], makes it a valuable benchmark for analytical chemistry. It serves as a standard for the isolation and quality control of cycloviracins from fermentation broths [4] and as a target for validating new total synthesis methodologies, where the correct stereochemical outcome is critical.

Comparator Compound for Structure-Activity Relationship (SAR) Studies on Glycolipids

Cycloviracin B1 is a critical comparator in SAR studies aiming to dissect the structural features responsible for antiviral activity in macrocyclic glycolipids. Its unique C2-symmetrical macrodiolide core [5] and the knowledge that even minor modifications abolish activity [2] make it an essential negative control. New analogs of related compounds (e.g., fattiviracins or glucolipsin A) can be systematically compared against B1 to identify structural determinants of potency and selectivity.

Tool Compound for Differentiating Antiviral Selectivity from Antibacterial Effects

The well-defined selectivity profile—potent anti-HSV-1 activity with weak anti-Gram-positive bacterial activity [1]—allows researchers to use Cycloviracin B1 as a tool to differentiate specific antiviral effects from general antimicrobial cytotoxicity in complex biological systems. This is particularly useful in co-culture models or in vivo studies where off-target bacterial inhibition could confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycloviracin B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.